molecular formula C30H24F4N4O2 B10920094 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10920094
M. Wt: 548.5 g/mol
InChI Key: MGPHBBUPAQFTEI-UHFFFAOYSA-N
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Description

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring substituted with ethyl and methoxyphenyl groups, a fluorophenyl group, and a trifluoromethyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.

    Substitution Reactions: The pyrazole ring is then substituted with ethyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting a suitable precursor, such as a β-diketone, with guanidine or a similar reagent.

    Coupling Reactions: The substituted pyrazole and pyrimidine rings are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-ethyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol: A pyrazole derivative with similar structural features.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with pyrazole rings and arylmethylene linkages.

Uniqueness

2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, along with the presence of fluorophenyl and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H24F4N4O2

Molecular Weight

548.5 g/mol

IUPAC Name

2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H24F4N4O2/c1-4-24-27(19-7-13-22(39-2)14-8-19)37-38(28(24)20-9-15-23(40-3)16-10-20)29-35-25(17-26(36-29)30(32,33)34)18-5-11-21(31)12-6-18/h5-17H,4H2,1-3H3

InChI Key

MGPHBBUPAQFTEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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